N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide
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Description
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide, commonly known as CPPC, is a chemical compound with potential applications in scientific research. CPPC is a cinnamamide derivative that has been synthesized using several methods. CPPC has shown promising results in various scientific studies, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Antimicrobial Activities
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide derivatives have been explored for their antimicrobial potentials. A study by Padmavathi et al. (2011) synthesized a class of amido-linked bis-heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles from cinnamamide derivatives. These compounds displayed antimicrobial activity, with a chlorosubstituted imidazolyl cinnamamide showing significant antibacterial and antifungal effects against Bacillus subtilis and Penicillium chrysogenum respectively (Padmavathi et al., 2011).
Fungicidal and Insecticidal Properties
Zhao et al. (2008) reported the design and synthesis of pyrazoline derivatives with a beta-methoxyacrylate pharmacophore, demonstrating both fungicidal and insecticidal activities. The study identified potent compounds capable of controlling various fungal diseases and insect pests, suggesting these derivatives as leads for developing new agrochemicals (Zhao et al., 2008).
Anti-inflammatory and Analgesic Activity
A distinct study by Musso et al. (2003) synthesized (E)-2-(4,6-difluoro-1-indanylidene)acetamide from cinnamamide derivatives, revealing it as a potent central muscle relaxant with considerable anti-inflammatory and analgesic properties. This compound progressed to phase I clinical trials, showcasing the therapeutic potential of cinnamamide derivatives in treating pain and inflammation (Musso et al., 2003).
Neuroprotective Effects
The review by Gunia-Krzyżak et al. (2015) highlights the versatility of the cinnamamide scaffold in medicinal chemistry, particularly its role in developing treatments for central and peripheral nervous system disorders. Cinnamamide derivatives have shown a wide range of activities, including anticonvulsant, antidepressant, neuroprotective, analgesic, anti‐inflammatory, muscle relaxant, and sedative effects. This review underscores the potential of cinnamamide derivatives in addressing various neurological conditions (Gunia-Krzyżak et al., 2015).
Anticancer Properties
Mohareb et al. (2012) explored the use of cyanoacetylhydrazine in synthesizing pyrazole derivatives, some of which demonstrated significant antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines. This study highlights the potential of cinnamamide-related compounds in cancer therapy, offering new avenues for the development of anticancer drugs (Mohareb et al., 2012).
properties
IUPAC Name |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24-21(18-12-13-18)15-19(23-24)16-25(20-9-5-6-10-20)22(26)14-11-17-7-3-2-4-8-17/h2-4,7-8,11,14-15,18,20H,5-6,9-10,12-13,16H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJSKJPDZXOHGF-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C=CC3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)/C=C/C3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide |
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